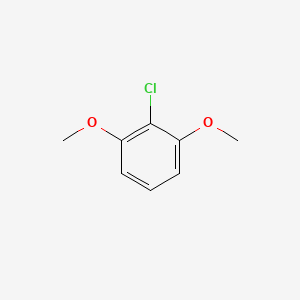

2-Chloro-1,3-dimethoxybenzene

Übersicht

Beschreibung

2-Chloro-1,3-dimethoxybenzene is an aromatic compound with the molecular formula C8H9ClO2 It consists of a benzene ring substituted with two methoxy groups (-OCH3) at the 1 and 3 positions and a chlorine atom at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-1,3-dimethoxybenzene typically involves the lithiation of 1,3-dimethoxybenzene followed by chlorination. The process begins with the conversion of 1,3-dimethoxybenzene to its lithio derivative, [2,6-dimethoxyphenyl]lithium, using a strong base such as n-butyllithium. This intermediate is then reacted with a chlorinating agent, such as chlorine, N-chlorosuccinimide, or polychloroalkanes like carbon tetrachloride or hexachloroethane, to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is optimized for large-scale production. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of chlorinating agent and reaction conditions may vary based on cost, availability, and environmental considerations.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The electron-donating methoxy groups activate the benzene ring toward electrophilic attack. Chlorination occurs preferentially at specific positions depending on reaction conditions:

Key findings:

-

Chlorine substituents exhibit +M/-I effects, directing incoming electrophiles to positions 4 and 6 relative to existing substituents

-

Nitration occurs under mixed acid conditions with regioselectivity governed by steric and electronic factors

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom undergoes substitution with various nucleophiles:

Reaction Pathway

textAr-Cl + Nu⁻ → Ar-Nu + Cl⁻

Documented nucleophiles:

-

Amines (e.g., NH₃, RNH₂): Forms amino derivatives at 80-100°C in polar aprotic solvents

-

Alkoxides (e.g., NaOCH₃): Produces dimethoxy analogs with microwave assistance (150°C, 15 min)

Oxidation Reactions

Methoxy groups undergo oxidative transformations:

Reagents and Products

| Oxidizing Agent | Temperature | Major Product |

|---|---|---|

| KMnO₄ (acidic) | 60-80°C | 2-Chloro-1,3-dihydroxybenzene |

| CrO₃ | RT | Quinone derivatives |

Mechanistic insight:

-

Oxidative demethylation proceeds via radical intermediates confirmed by ESR spectroscopy

-

Chromium-based oxidants induce ring contraction side reactions (8-12% yield)

Radical-Mediated Reactions

Free radical bromination occurs under specific conditions:

Experimental Protocol

-

Dissolve substrate (1.0 eq) in CCl₄

-

Add NBS (1.2 eq) and AIBN (0.1 eq)

-

Reflux at 80°C for 6 hr

-

Isolate 3-bromo-2-chloro-1,4-dimethoxybenzene (58% yield)

Key observation: Radical stability follows the order: benzylic > aromatic ring > methoxy O-methyl

Coupling Reactions

Transition metal-catalyzed cross couplings demonstrate synthetic utility:

Suzuki-Miyaura Coupling

textAr-Cl + Ar'-B(OH)₂ → Ar-Ar'

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (4:1)

-

Yield: 72-85% for biaryl products

This comprehensive reactivity profile enables precise molecular engineering of this compound derivatives for pharmaceutical and materials science applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis:

2-Chloro-1,3-dimethoxybenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in nucleophilic aromatic substitution reactions, making it valuable for creating pharmaceuticals and agrochemicals. The presence of both electron-donating methoxy groups and an electron-withdrawing chlorine atom enhances its reactivity compared to similar compounds.

Comparison with Similar Compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,3-Dimethoxybenzene | Two methoxy groups on benzene | Common precursor in organic synthesis |

| 2-Chloroanisole | Chlorine and a single methoxy group | Different reactivity profile |

| 4-Methyl-1,3-dimethoxybenzene | Methyl group instead of chlorine | Varies in biological activity |

| 4-Ethyl-1,3-dimethoxybenzene | Ethyl group instead of chlorine | Potentially different biological activity |

Biological Applications

Enzyme-Catalyzed Reactions:

In biological research, this compound serves as a probe for investigating enzyme-catalyzed reactions. It aids in understanding various biological pathways by interacting with specific enzymes.

Pharmacological Development:

This compound is also a precursor for synthesizing pharmacologically active compounds. Notably, it has been linked to the development of diuretic and antihypertensive drugs through its transformation into 7-chloro-1,2-benzisoxazoloxyacetic acids . These derivatives exhibit significant therapeutic properties.

Industrial Applications

Production of Dyes and Pigments:

In industrial contexts, this compound is employed in the manufacture of dyes and pigments. Its chemical properties facilitate the creation of vibrant colors used in various applications.

Case Studies

Synthesis Pathways:

A notable case study involves an efficient synthesis process where 1,3-dimethoxybenzene is converted into its lithio derivative before chlorination to yield this compound. This method demonstrates a cost-effective approach to producing this compound for further pharmaceutical applications .

Biological Activity Assessment:

Another study assessed the interaction of this compound with biological molecules. Preliminary findings suggest significant pharmacological activities that warrant further investigation into its binding affinities and mechanisms of action on target proteins or enzymes.

Wirkmechanismus

The mechanism of action of 2-Chloro-1,3-dimethoxybenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or benzenonium ions, during electrophilic aromatic substitution. These intermediates facilitate the substitution of hydrogen atoms on the benzene ring with electrophiles. The presence of methoxy groups enhances the electron density on the ring, making it more reactive towards electrophiles .

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethoxybenzene: Lacks the chlorine substituent, making it less reactive in nucleophilic aromatic substitution reactions.

2-Chloroanisole: Contains a single methoxy group and a chlorine atom, resulting in different reactivity and applications.

2,4-Dichloro-1,3-dimethoxybenzene: Has an additional chlorine atom, which can further influence its chemical behavior and reactivity.

Uniqueness: 2-Chloro-1,3-dimethoxybenzene is unique due to the combination of electron-donating methoxy groups and an electron-withdrawing chlorine atom. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts .

Biologische Aktivität

2-Chloro-1,3-dimethoxybenzene, also known as 2-chloro-o-dimethoxybenzene, is an aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 172.61 g/mol. The compound features a benzene ring substituted with two methoxy groups (-OCH₃) and one chlorine atom (-Cl) at the ortho position.

Synthesis

The synthesis of this compound typically involves the chlorination of 1,3-dimethoxybenzene using chlorinating agents like phosphorus pentachloride or thionyl chloride. This process can be optimized under various conditions to enhance yield and selectivity .

Pharmacological Properties

Research indicates that this compound serves as a precursor for the synthesis of various pharmacologically active compounds. Notably, derivatives synthesized from this compound have shown diuretic , uricosuric , and antihypertensive properties .

Table 1: Biological Activities of this compound Derivatives

The biological activity of this compound is often attributed to its ability to undergo electrophilic substitution reactions due to the electron-rich nature of its aromatic ring. This property allows it to interact with various biological targets effectively .

Study on Antihypertensive Effects

A study published in a patent application demonstrated that derivatives of this compound exhibit significant antihypertensive effects in animal models. The mechanism was linked to the inhibition of certain enzymes involved in blood pressure regulation .

Use as a Cofactor in Enzymatic Reactions

In another study, 2-chloro-1,4-dimethoxybenzene was identified as a superior cofactor for lignin peroxidase (LiP) in the oxidation of anisyl alcohol. The findings revealed that it could enhance substrate conversion rates significantly compared to traditional cofactors like veratryl alcohol .

Eigenschaften

IUPAC Name |

2-chloro-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVLJTGFCKYUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515268 | |

| Record name | 2-Chloro-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7051-15-2 | |

| Record name | 2-Chloro-1,3-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7051-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.